1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
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Overview
Description
The compound "1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their significance in biological systems and their utility in medicinal chemistry as building blocks for various pharmaceuticals.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the condensation of 3-hydroxyamino-3-methylbutan-2-one or 3-ethyl-3-hydroxyamino-pentan-2-one with aldehydes and ammonia can lead to the formation of 1-hydroxy-4-methyl-2,5-dihydroimidazoles, which upon oxidation yield 5-methyl-4H-imidazole 3-oxides . Although the specific synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
Imidazole derivatives exhibit a variety of molecular structures, often influenced by substituents on the imidazole ring. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates demonstrate diverse supramolecular structures, ranging from one-dimensional chains to three-dimensional frameworks, depending on the nature of the substituents and the presence of hydrogen bonds . The specific molecular structure of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde would likely be influenced by the ethyl and methyl groups and the aldehyde functionality.
Chemical Reactions Analysis
Imidazole derivatives are reactive and can participate in various chemical reactions. For instance, 5-imidazole-carbaldehydes can be used as precursors for the synthesis of other imidazolium derivatives . They can also undergo reactions with different reagents to form benzoxazole, benzothiazole, and benzoimidazole derivatives . The aldehyde group in 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde would be expected to be quite reactive, allowing for further functionalization and the formation of new compounds.
Physical and Chemical Properties Analysis
Scientific Research Applications
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Organic Synthesis Intermediates : Imidazole compounds are often used as intermediates in organic synthesis, which includes the production of pharmaceuticals, agrochemicals, and dyestuffs .
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Preparation of Ligands : Imidazole compounds can be used in the preparation of various types of ligands , which are substances that can bind to a central metal atom to form a coordination complex in inorganic chemistry.
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Pharmaceutical Applications : Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are several commercially available drugs in the market which contain an imidazole ring .
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Colorimetric Chemosensor : Imidazole compounds can be used in the fabrication of colorimetric chemosensors .
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Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye : Imidazole compounds can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
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Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid) : Imidazole compounds can be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of EMIC and similar compounds could be in the development of novel drugs.
properties
IUPAC Name |
1-ethyl-5-methylimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)4-8-7(9)5-10/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJQMXMAUUUSKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246640 |
Source
|
Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
624746-78-7 |
Source
|
Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624746-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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